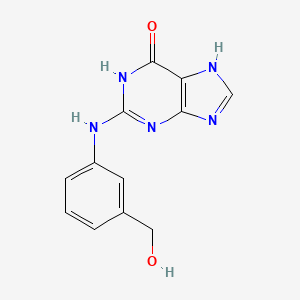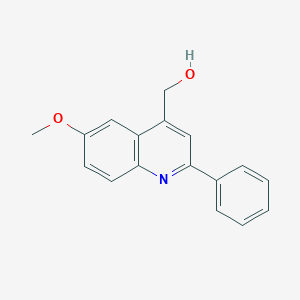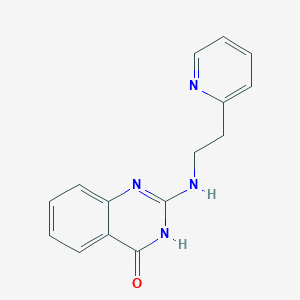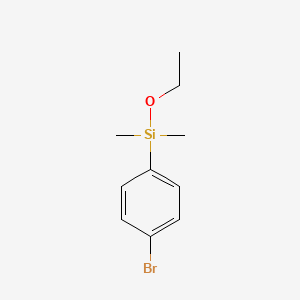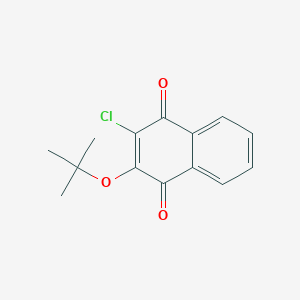
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one: is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with diazaspiro and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 5,7-Diphenyl-5,6-diazaspiro(2This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl rings .
Applications De Recherche Scientifique
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets through its spirocyclic framework. This interaction can modulate various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could interact with enzymes and receptors involved in critical biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-amino-5,6-diazaspiro(2.4)hept-6-en-4-one: Similar spirocyclic structure with amino groups.
5-phenyl-1-oxa-5,6-diazaspiro(2.4)heptane-4,7-dione: Contains an oxa group in the spirocyclic framework.
Uniqueness
5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one is unique due to its specific arrangement of phenyl groups and diazaspiro framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
10223-46-8 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
4,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C17H14N2O/c20-16-17(11-12-17)15(13-7-3-1-4-8-13)18-19(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
UAINZYUPUWLBEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



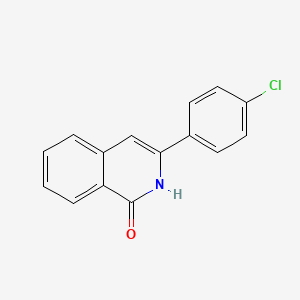
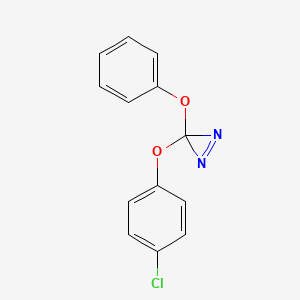

![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
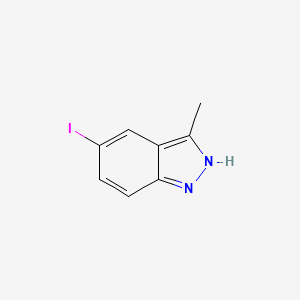
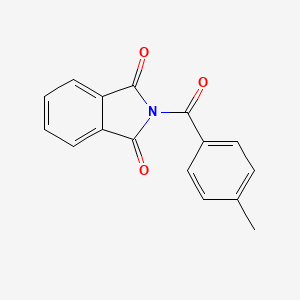
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
